molecular formula C20H15ClN4O3 B2684604 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one CAS No. 872623-30-8

1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one

Cat. No.: B2684604
CAS No.: 872623-30-8
M. Wt: 394.82
InChI Key: JAOKEUBEZGGCLU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of this compound involves the creation of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to pyrazole derivatives, showing that some exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity Hafez, El-Gazzar, & Al-Hussain, 2016.

Structural and Molecular Studies

  • Isomorphous Structures : Research by Swamy et al. (2013) explored the isomorphous structures of certain pyrazole derivatives, demonstrating the chlorine-methyl exchange rule, which could be significant in understanding molecular behaviors and designing new compounds Swamy et al., 2013.

Biological Activity and Synthesis

  • Biologically Active Chalcone Derivatives : Katade et al. (2008) reported on the synthesis of pyrazole derivatives using microwave energy, highlighting their antimicrobial activity against various pathogens, which signifies their potential in developing new antimicrobial agents Katade et al., 2008.

Fungicidal and Insecticidal Applications

  • Fungicidal Activity : Liu et al. (2012) prepared novel pyrazol-3-oxy derivatives showing moderate inhibitory activity against Gibberella zeae, indicating potential applications in agricultural fungicides Liu et al., 2012.

  • Insecticidal Evaluation : Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives, showing significant insecticidal activity against pests like Nilaparvata lugens and Mythimna separata, suggesting their use in pest management Halim et al., 2020.

Anti-Inflammatory and Antibacterial Agents

  • Anti-Inflammatory and Antibacterial Agents : Ravula et al. (2016) developed novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activity, underscoring their therapeutic potential Ravula et al., 2016.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved data, a related compound, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, has been classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, and Acute Tox. 4 Inhalation .

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-12(26)13-6-7-17(18(8-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-5-3-4-14(21)9-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOKEUBEZGGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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